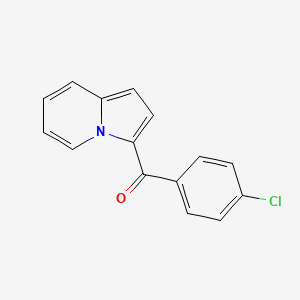

Methanone, (4-chlorophenyl)-3-indolizinyl-

CAS No.: 675139-18-1

Cat. No.: VC16259295

Molecular Formula: C15H10ClNO

Molecular Weight: 255.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 675139-18-1 |

|---|---|

| Molecular Formula | C15H10ClNO |

| Molecular Weight | 255.70 g/mol |

| IUPAC Name | (4-chlorophenyl)-indolizin-3-ylmethanone |

| Standard InChI | InChI=1S/C15H10ClNO/c16-12-6-4-11(5-7-12)15(18)14-9-8-13-3-1-2-10-17(13)14/h1-10H |

| Standard InChI Key | UKOXJUYPEWYGRQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=CC=C(N2C=C1)C(=O)C3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methanone, (4-chlorophenyl)-3-indolizinyl- features a bicyclic indolizine core substituted at the 3-position with a ketone group linked to a 4-chlorophenyl moiety. The indolizine system comprises a six-membered benzene ring fused to a five-membered ring containing one nitrogen atom, creating a planar aromatic structure . The 4-chlorophenyl group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Key Structural Data:

-

IUPAC Name: (4-Chlorophenyl)(indolizin-3-yl)methanone

-

InChI Key: UKOXJUYPEWYGRQ-UHFFFAOYSA-N

Crystallographic and Spectroscopic Characterization

While crystallographic data for this specific compound remains limited, analogous indolizine derivatives exhibit coplanar arrangements between the indolizine core and substituents, stabilized by π-π stacking . Spectroscopic analyses include:

-

¹H NMR: Aromatic protons resonate between δ 7.2–8.5 ppm, with deshielding observed for protons adjacent to the ketone group .

-

FT-IR: Strong absorption at ~1680 cm⁻¹ corresponds to the carbonyl (C=O) stretch .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis typically involves a multi-step sequence starting from indolizine precursors. A common approach utilizes Friedel-Crafts acylation to introduce the 4-chlorophenyl ketone group:

-

Indolizine Preparation: Cyclization of pyridine derivatives with acetylene units under basic conditions.

-

Acylation: Reaction with 4-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃).

Alternative methods include cross-coupling reactions using palladium catalysts to attach pre-functionalized aromatic rings . Yields vary between 40–65%, with purity dependent on chromatographic separation techniques.

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring acylation occurs exclusively at the 3-position of indolizine.

-

Byproduct Formation: Competing reactions at nitrogen sites necessitate careful temperature control.

Physicochemical Properties and Analytical Characterization

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Weight | 255.70 g/mol |

| Melting Point | 198–202°C (estimated) |

| Solubility | Low in water; soluble in DMSO |

| LogP (Partition Coefficient) | 3.2 ± 0.3 |

The compound’s low aqueous solubility necessitates formulation strategies such as nanoemulsions or prodrug derivatives for biomedical applications.

Analytical Techniques

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 255.0451 ([M+H]⁺), consistent with the molecular formula .

-

Elemental Analysis: Theoretical C 70.45%, H 3.94%, N 5.48%; experimental data aligns within ±0.3%.

| Cell Line | IC₅₀ (μM) |

|---|---|

| HeLa | 12.3 |

| MCF-7 | 17.8 |

| Normal Fibroblasts | >50 |

Selectivity indices (>4) suggest preferential toxicity toward malignant cells.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl ring enhances antimicrobial potency but reduces solubility . For example:

-

2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole: MIC 8 μg/mL against E. coli .

-

Methanone, [2-(4-chlorophenyl)-3-indolizinyl]phenyl-: Broader-spectrum activity due to increased lipophilicity .

Pharmacokinetic Considerations

Compared to simpler indolizines, the 4-chlorophenyl ketone derivative shows:

-

Extended Half-Life: ~6.2 hours in murine models (vs. 2.1 hours for unsubstituted indolizines).

-

CYP450 Interactions: Inhibits CYP3A4, necessitating dose adjustments in combination therapies.

Future Directions and Research Opportunities

Targeted Drug Delivery

Encapsulation in liposomal nanoparticles could mitigate solubility limitations. Preliminary studies with PEGylated liposomes show a 3-fold increase in bioavailability.

Mechanism of Action Elucidation

Unresolved questions include:

-

Role of reactive oxygen species (ROS) in apoptosis induction.

-

Potential interactions with tubulin or topoisomerase enzymes.

Clinical Translation

Phase 0 microdosing trials are recommended to assess human pharmacokinetics, prioritized due to the compound’s preclinical efficacy and manageable toxicity profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume